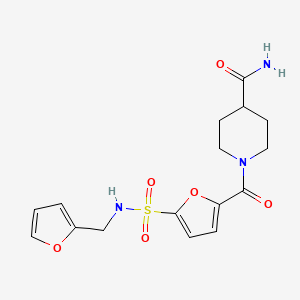
(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” is a compound that contains an indole nucleus . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular structure of indole derivatives, including “(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone”, is characterized by a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .科学研究应用
Antiviral Activity
Indole derivatives, including our compound of interest, have shown promising antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as effective antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Potential
Indole derivatives have shown significant anticancer activity . This suggests that our compound could potentially be used in cancer treatment strategies .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This indicates that they could be used in the development of new antimicrobial agents .
Antidiabetic Properties
Indole derivatives have also shown antidiabetic activity . This suggests potential applications in the treatment of diabetes .
Organic Semiconductors
Thiophene-mediated molecules, including our compound, play a prominent role in the advancement of organic semiconductors . This suggests potential applications in the field of electronics .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates potential applications in display technology .
Antifungal Activity
Some derivatives of thiophene and pyrrolidine have shown significant antifungal activity . This suggests that our compound could potentially be used in the development of new antifungal agents .
未来方向
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” could involve further exploration of its biological activities and potential therapeutic applications.
作用机制
Target of Action
The compound, 2-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-indole, is a complex molecule that likely interacts with multiple targetsBoth indole and thiophene moieties are known to interact with a variety of biological targets . Indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives exhibit a broad range of pharmacological properties .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Similarly, thiophene derivatives have shown anticancer, anti-inflammatory, and antimicrobial properties . The specific interactions of this compound with its targets would depend on the precise nature of these targets and the compound’s chemical structure.
Biochemical Pathways
Given the broad biological activities of indole and thiophene derivatives , it is likely that this compound could influence multiple pathways. These could potentially include pathways involved in inflammation, viral replication, cancer cell proliferation, and microbial growth, among others.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the biological activities associated with indole and thiophene derivatives , potential effects could include the inhibition of inflammatory responses, the prevention of viral replication, the induction of cancer cell death, and the inhibition of microbial growth.
属性
IUPAC Name |
1H-indol-2-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(16-9-12-3-1-2-4-15(12)18-16)19-7-5-13(10-19)14-6-8-21-11-14/h1-4,6,8-9,11,13,18H,5,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVHIOZDGFNFFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide](/img/structure/B2395919.png)
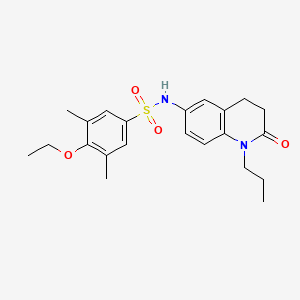
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2395921.png)
![N-(2-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2395922.png)
![7-(4-Chlorophenyl)sulfonyl-5-[(2-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2395927.png)
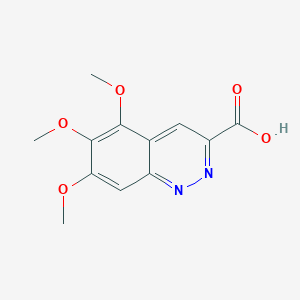
![2-isopropyl-6-{[4-(3-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2395930.png)
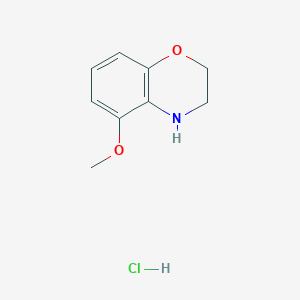
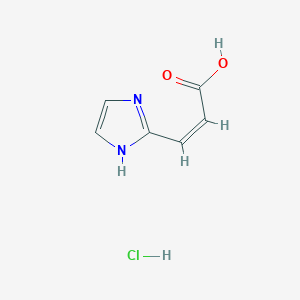
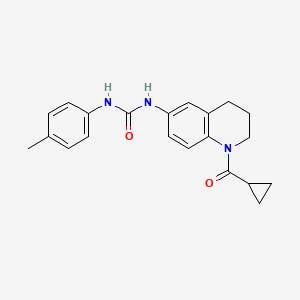
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2395937.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2395940.png)
